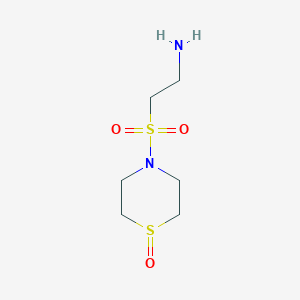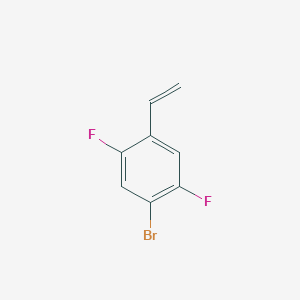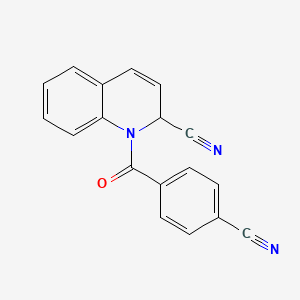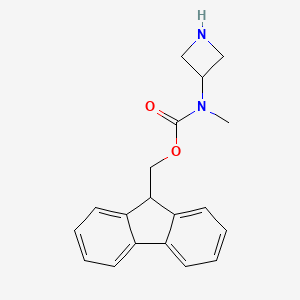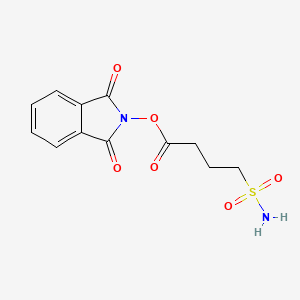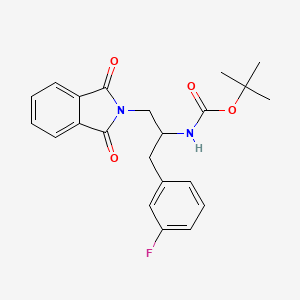
tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes:
Formation of the dioxoisoindolinyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by oxidation.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the intermediate compound.
Formation of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxoisoindolinyl moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, carbamate derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The dioxoisoindolinyl moiety may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity and specificity. The carbamate group may also play a role in modulating the compound’s activity by forming reversible covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-yl)carbamate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(4-fluorophenyl)propan-2-yl)carbamate: Has the fluorine atom in a different position, which can influence its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C22H23FN2O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-(3-fluorophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C22H23FN2O4/c1-22(2,3)29-21(28)24-16(12-14-7-6-8-15(23)11-14)13-25-19(26)17-9-4-5-10-18(17)20(25)27/h4-11,16H,12-13H2,1-3H3,(H,24,28) |
Clé InChI |
TWQAEDUMDUDFGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



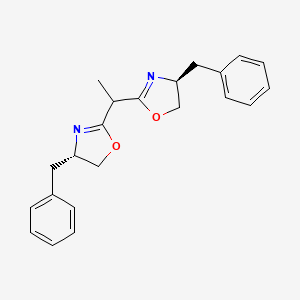
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
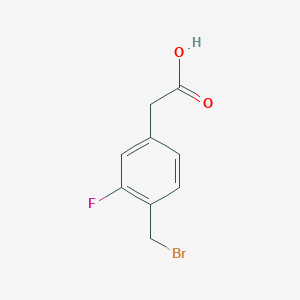
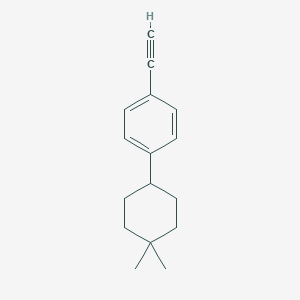

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

